molecular formula C15H13F19O B3041853 7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol CAS No. 390410-82-9

7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol

Cat. No.: B3041853
CAS No.: 390410-82-9
M. Wt: 570.23 g/mol
InChI Key: NLUBBCMDGCPSRF-UHFFFAOYSA-N
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Description

7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol: is a highly fluorinated alcohol compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, low surface energy, and resistance to solvents and acids. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol typically involves multiple steps of fluorination and functional group transformations. One common method includes:

    Starting Material: The process often begins with a hydrocarbon precursor, such as a long-chain alkane.

    Fluorination: The hydrocarbon is subjected to fluorination using reagents like elemental fluorine (F2) or cobalt trifluoride (CoF3) under controlled conditions to introduce fluorine atoms.

    Functional Group Transformation: The partially fluorinated intermediate is then converted to the desired alcohol through reactions such as hydrolysis or reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of specialized fluorination agents and catalysts can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to other fluorinated alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: SOCl2, PBr3, typically in the presence of a base like pyridine.

Major Products

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated hydrocarbons or secondary alcohols.

    Substitution: Fluorinated alkyl halides.

Scientific Research Applications

7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biomolecular studies due to its unique interaction with biological membranes.

    Medicine: Explored for its potential in drug delivery systems, owing to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and surfactants, due to its exceptional chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol involves its interaction with molecular targets through its fluorinated moieties. These interactions can affect the compound’s solubility, permeability, and binding affinity to various substrates. The extensive fluorination enhances its hydrophobicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins, potentially altering their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanol: Another highly fluorinated alcohol with similar properties but shorter chain length.

    Perfluorodecanol: Similar in structure but with a different chain length, affecting its physical properties.

    Trifluoroethanol: A smaller fluorinated alcohol used in various chemical applications.

Uniqueness

7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol is unique due to its long carbon chain and high degree of fluorination, which confer exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring extreme conditions and high performance.

Properties

IUPAC Name

7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F19O/c16-7(17,5-3-1-2-4-6-35)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h35H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUBBCMDGCPSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F19O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896334
Record name 7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390410-82-9
Record name 7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Hexadecafluoro-13-(trifluoromethyl)tetradecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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